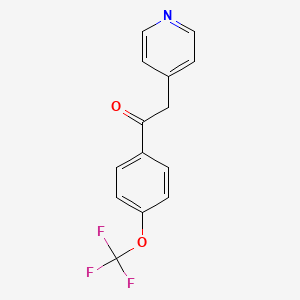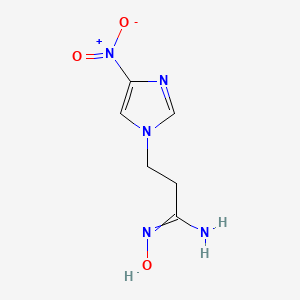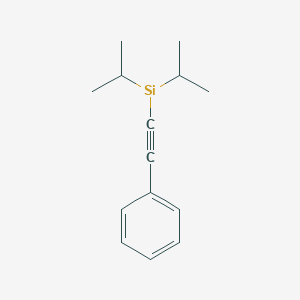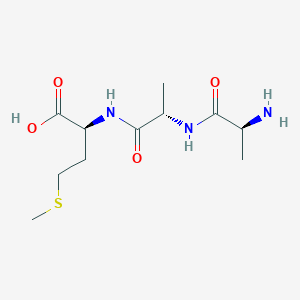![molecular formula C11H26O2Si B14245209 (2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol CAS No. 251301-00-5](/img/structure/B14245209.png)
(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is a chiral compound with significant applications in organic synthesis. It is characterized by the presence of a tert-butyl(dimethyl)silyl group, which is often used as a protecting group in organic chemistry to shield hydroxyl groups from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol typically involves the protection of the hydroxyl group of a precursor molecule using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the tert-butyl(dimethyl)silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its ability to protect hydroxyl groups during multi-step synthesis is particularly useful.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. It serves as a building block for the synthesis of drug candidates.
Industry
Industrially, the compound is used in the production of fine chemicals and advanced materials. Its role as a protecting group is crucial in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol primarily involves its function as a protecting group. The tert-butyl(dimethyl)silyl group shields the hydroxyl group from reactive intermediates, allowing selective reactions to occur at other sites of the molecule. This selective protection is crucial in multi-step organic synthesis, ensuring the integrity of sensitive functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-3-{[tert-Butyldimethylsilyl]oxy}-2-methylbutan-1-ol
- (2S,3R)-3-{[tert-Butyldiphenylsilyl]oxy}-2-methylbutan-1-ol
- (2S,3R)-3-{[tert-Butylmethoxysilyl]oxy}-2-methylbutan-1-ol
Uniqueness
The uniqueness of (2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol lies in its specific steric and electronic properties conferred by the tert-butyl(dimethyl)silyl group. This group provides optimal protection for hydroxyl groups while being easily removable under mild conditions, making it highly versatile in synthetic applications.
Eigenschaften
CAS-Nummer |
251301-00-5 |
|---|---|
Molekularformel |
C11H26O2Si |
Molekulargewicht |
218.41 g/mol |
IUPAC-Name |
(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H26O2Si/c1-9(8-12)10(2)13-14(6,7)11(3,4)5/h9-10,12H,8H2,1-7H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
KQBAOTUWKIKILN-VHSXEESVSA-N |
Isomerische SMILES |
C[C@@H](CO)[C@@H](C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CO)C(C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


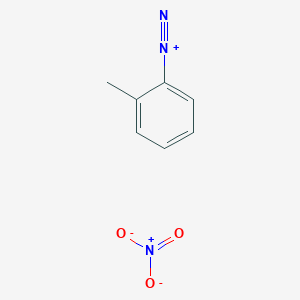
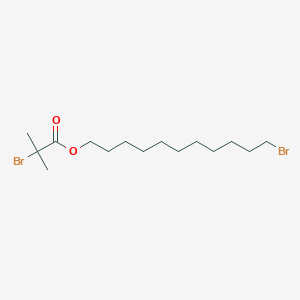
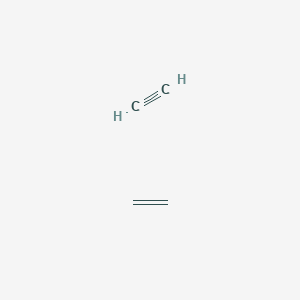


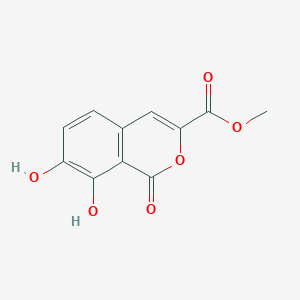
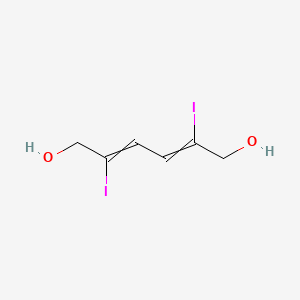
![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)
![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
